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physical and chemical properties of Alazopeptin

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Alazopeptin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alazopeptin, a tripeptide antibiotic produced by Streptacidiphilus griseoplanus and Kitasatospora azatica, has garnered significant interest for its moderate anti-trypanosomal and antitumor activities.[1] Structurally, it is comprised of one molecule of L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON), a potent glutamine antagonist.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of Alazopeptin, its mechanism of action, and detailed experimental protocols relevant to its study.

Physical and Chemical Properties

Alazopeptin is a crystalline solid.[3] While a precise melting point has not been definitively reported in the available literature, its stability and solubility have been characterized.

Table 1: Physical and Chemical Properties of Alazopeptin



Property	Value	Source(s)
Molecular Formula	C15H20N6O5	[4]
Molecular Weight	364.36 g/mol	_
Appearance	Solid powder, Crystal	
Solubility	Soluble in DMSO and water.	
Storage Conditions	Dry, dark, and at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).	
CAS Number	1397-84-8	-
IUPAC Name	(2S)-2-[[(2S)-2-(L- alanylamino)-5-diazo-4- oxopentanoyl]amino]-5-diazo- 4-oxopentanoic acid	
SMILES	C=CCNINVALID-LINK C(=O)NINVALID-LINK C(=O)O	

Stability: **Alazopeptin** is stable for several weeks during ordinary shipping and customs procedures. For long-term storage, it should be kept in a dry, dark environment at -20°C. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to fully characterize its degradation profile and identify potential degradation products.

Mechanism of Action: Glutamine Antagonism

The biological activity of **Alazopeptin** is primarily attributed to its constituent 6-diazo-5-oxo-L-norleucine (DON) moieties. DON is a well-known glutamine antagonist that broadly inhibits glutamine-utilizing enzymes. This interference with glutamine metabolism has profound effects on cancer cells, which are often highly dependent on glutamine for proliferation and survival.

Inhibition of Glutamine-Dependent Enzymes



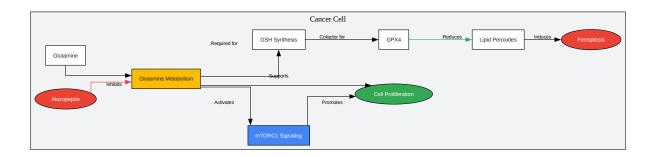
Alazopeptin, through its DON components, acts as a competitive inhibitor of glutamine amidotransferases. These enzymes are crucial for the biosynthesis of purines, pyrimidines, and other essential molecules. By blocking these pathways, **Alazopeptin** disrupts nucleotide synthesis and ultimately inhibits cell growth.

Impact on Signaling Pathways

The glutamine antagonism of **Alazopeptin** has been shown to impact key cellular signaling pathways, including the mTOR pathway and the ferroptosis pathway.

- mTOR Pathway: The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Glutamine metabolism is known to activate mTORC1. By inhibiting glutamine metabolism, Alazopeptin can lead to the downregulation of mTORC1 signaling, thereby suppressing cell proliferation.
- Ferroptosis Pathway: Ferroptosis is a form of regulated cell death characterized by irondependent lipid peroxidation. Glutamine metabolism is linked to the synthesis of glutathione
 (GSH), a key antioxidant that protects cells from ferroptosis by neutralizing lipid peroxides
 through the action of glutathione peroxidase 4 (GPX4). By inhibiting glutamine metabolism,
 Alazopeptin can deplete intracellular GSH levels, leading to an accumulation of lipid
 peroxides and sensitizing cancer cells to ferroptosis.





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Caption: Mechanism of action of Alazopeptin.

Experimental Protocols Isolation and Purification of Alazopeptin from Streptacidiphilus griseoplanus

This protocol outlines a general approach for the isolation and purification of **Alazopeptin** from a fermentation broth of Streptacidiphilus griseoplanus. Optimization of specific parameters may be required.

1. Fermentation:

- Inoculate a suitable production medium with a spore suspension or vegetative mycelium of Streptacidiphilus griseoplanus.
- Incubate the culture under optimal conditions for Alazopeptin production (e.g., specific temperature, pH, and aeration).

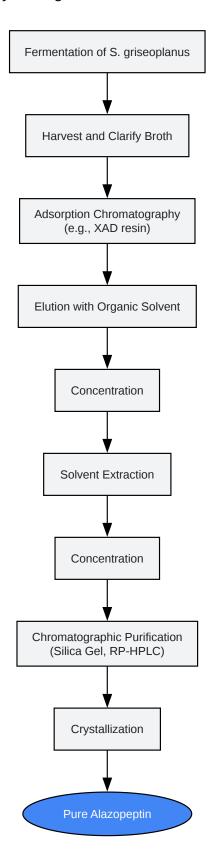


2. Broth Extraction:

- After the fermentation period, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.
- The supernatant contains the secreted **Alazopeptin**.
- 3. Initial Purification by Adsorption Chromatography:
- Pass the clarified broth through a column packed with a suitable adsorbent resin (e.g., Amberlite XAD series) to capture Alazopeptin.
- Wash the column with water to remove unbound impurities.
- Elute **Alazopeptin** from the resin using an organic solvent such as methanol or acetone.
- 4. Solvent Extraction:
- Concentrate the eluate under reduced pressure.
- Perform a liquid-liquid extraction to further purify Alazopeptin. For example, extract the
 concentrated eluate with a water-immiscible organic solvent like ethyl acetate at an acidic pH
 to move Alazopeptin into the organic phase.
- 5. Chromatographic Purification:
- Subject the concentrated organic extract to further chromatographic steps for final purification. This may involve:
 - Silica Gel Column Chromatography: Elute with a gradient of solvents of increasing polarity (e.g., chloroform-methanol).
 - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Use a C18 column with a mobile phase gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA).
- 6. Crystallization:



 Concentrate the purified fractions containing Alazopeptin and induce crystallization by slow evaporation of the solvent or by adding a non-solvent.





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Caption: Workflow for **Alazopeptin** purification.

Glutamine Amidotransferase Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of **Alazopeptin** on a glutamine-dependent enzyme. The specific substrate and detection method will vary depending on the enzyme being studied.

Materials:

- · Purified glutamine amidotransferase
- Glutamine (substrate)
- Co-substrate for the specific enzyme reaction
- Alazopeptin (inhibitor)
- · Assay buffer
- Detection reagent (e.g., a chromogenic or fluorogenic substrate for a coupled-enzyme assay)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare Reagents: Dissolve the enzyme, substrates, and Alazopeptin in the appropriate assay buffer. Prepare a series of dilutions of Alazopeptin.
- Enzyme and Inhibitor Pre-incubation: To each well of a 96-well plate, add the enzyme solution and varying concentrations of **Alazopeptin** or vehicle control. Incubate for a predetermined time at the optimal temperature for the enzyme.



- Initiate Reaction: Start the enzymatic reaction by adding the substrates (glutamine and the co-substrate).
- Monitor Reaction: Measure the product formation over time using a microplate reader at the appropriate wavelength for the detection reagent.
- Data Analysis: Calculate the initial reaction rates for each **Alazopeptin** concentration. Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the **Alazopeptin** concentration.

Cell Viability (MTT) Assay for Cytotoxicity

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of **Alazopeptin** on cancer cell lines.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Alazopeptin
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- CO2 incubator
- Microplate reader

Procedure:

 Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.



- Compound Treatment: Prepare serial dilutions of Alazopeptin in complete culture medium.
 Remove the old medium from the cells and add the medium containing different concentrations of Alazopeptin. Include a vehicle control (medium with the same concentration of solvent used to dissolve Alazopeptin, e.g., DMSO).
- Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration of **Alazopeptin** relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the **Alazopeptin** concentration.

Conclusion

Alazopeptin represents a promising natural product with potential applications in oncology and anti-parasitic therapies. Its mechanism of action as a glutamine antagonist provides a clear rationale for its biological activity. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the therapeutic potential of this intriguing molecule. Further studies are warranted to fully elucidate its physical and chemical properties, particularly its degradation profile, and to optimize its isolation and purification for larger-scale production.

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